molecular formula C10H10O2 B2936117 (1S)-1-(1-benzofuran-3-yl)ethan-1-ol CAS No. 343614-13-1

(1S)-1-(1-benzofuran-3-yl)ethan-1-ol

Cat. No.: B2936117
CAS No.: 343614-13-1
M. Wt: 162.188
InChI Key: NMCNKLINDNOOQJ-ZETCQYMHSA-N
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Description

(1S)-1-(1-benzofuran-3-yl)ethan-1-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a benzofuran moiety attached to an ethan-1-ol group, with the hydroxyl group positioned at the first carbon of the ethyl chain. The (1S) configuration indicates the stereochemistry of the molecule, specifying that the hydroxyl group is on the left side when the molecule is oriented in a specific way.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-benzofuran-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1S)-1-(1-benzofuran-3-yl)ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for large-scale production with high yield and purity. The reaction is carried out under high pressure and temperature to ensure complete conversion of the ketone to the alcohol.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-benzofuran-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (1S)-1-(1-benzofuran-3-yl)ethanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form (1S)-1-(1-benzofuran-3-yl)ethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: (1S)-1-(1-benzofuran-3-yl)ethanone.

    Reduction: (1S)-1-(1-benzofuran-3-yl)ethane.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(1-benzofuran-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (1S)-1-(1-benzofuran-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(1-benzofuran-3-yl)ethan-1-ol: The enantiomer of (1S)-1-(1-benzofuran-3-yl)ethan-1-ol with different stereochemistry.

    (1S)-1-(2-benzofuran-3-yl)ethan-1-ol: A structural isomer with the benzofuran moiety attached at a different position.

    (1S)-1-(1-benzofuran-2-yl)ethan-1-ol: Another structural isomer with the benzofuran moiety attached at the second position.

Uniqueness

This compound is unique due to its specific stereochemistry and position of the benzofuran moiety. This configuration can result in distinct physical, chemical, and biological properties compared to its enantiomers and structural isomers. The specific arrangement of atoms influences its reactivity, binding interactions, and overall functionality in various applications.

Properties

IUPAC Name

(1S)-1-(1-benzofuran-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCNKLINDNOOQJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=COC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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